molecular formula C11H12BrN3OS B4183228 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide

Cat. No. B4183228
M. Wt: 314.20 g/mol
InChI Key: DLTQSIHYQATZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BRD-0705 and is a small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. The BET proteins are epigenetic readers that regulate gene expression and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders.

Scientific Research Applications

BRD-0705 has been shown to have potential applications in various research fields, including cancer, inflammation, and cardiovascular disorders. In cancer research, 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide inhibitors have been shown to suppress the expression of oncogenes and induce apoptosis in cancer cells. BRD-0705 has been reported to inhibit the growth of various cancer cell lines, including acute myeloid leukemia and multiple myeloma. In inflammation research, 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide inhibitors have been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models. BRD-0705 has been reported to attenuate inflammation in a mouse model of acute lung injury. In cardiovascular research, 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide inhibitors have been shown to reduce atherosclerosis and improve endothelial function. BRD-0705 has been reported to reduce atherosclerosis in a mouse model of atherosclerosis.

Mechanism of Action

BRD-0705 inhibits the 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide family of proteins by binding to the bromodomain, which is a protein domain that recognizes acetylated lysine residues on histones. The 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide proteins regulate gene expression by recruiting transcriptional machinery to acetylated histones. By inhibiting the 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide proteins, BRD-0705 disrupts this process and leads to the suppression of gene expression. The exact mechanism by which BRD-0705 exerts its effects on cancer cells, inflammation, and cardiovascular disorders is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
BRD-0705 has been shown to have various biochemical and physiological effects. In cancer cells, BRD-0705 has been reported to induce apoptosis, inhibit proliferation, and reduce the expression of oncogenes. In animal models of inflammation, BRD-0705 has been reported to reduce the production of pro-inflammatory cytokines and attenuate inflammation. In animal models of cardiovascular disorders, BRD-0705 has been reported to reduce atherosclerosis and improve endothelial function. However, the exact biochemical and physiological effects of BRD-0705 in humans are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

BRD-0705 has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been reported to have high selectivity for the 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide family of proteins. However, one of the limitations is that it has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Another limitation is that it has not been extensively tested in humans, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the research on BRD-0705. One direction is to investigate its potential applications in other diseases, such as neurodegenerative disorders and infectious diseases. Another direction is to investigate its combination with other drugs to enhance its efficacy and reduce its side effects. Additionally, further research is needed to understand the exact mechanism of action of BRD-0705 and its effects on different cell types and tissues. Finally, the safety and efficacy of BRD-0705 in humans need to be further investigated before it can be considered for clinical use.

properties

IUPAC Name

5-bromo-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3OS/c12-10-3-2-9(17-10)11(16)14-4-1-6-15-7-5-13-8-15/h2-3,5,7-8H,1,4,6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTQSIHYQATZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.